JTE-052

JAK inhibitor pharmacology in vivo potency cytokine suppression

Procure delgocitinib (JTE-052) for its non-interchangeable pan-JAK profile and unique tissue-sparing pharmacology. Unlike JAK1-selective agents (upadacitinib) or JAK1/2-biased inhibitors (baricitinib), delgocitinib provides balanced ATP-competitive inhibition (Ki: 2.1–14 nM across JAK1/2/3/Tyk2), enabling distinct cytokine suppression signatures crucial for Th2-driven inflammation models where systemic JAK engagement is undesirable. For dermatology protocols, topical application achieves compartmentalized JAK suppression without skin thinning—a confounding variable inherent to corticosteroids—while maintaining minimal systemic exposure even at 3% concentration. For IgE-mediated pathology, delgocitinib uniquely suppresses serum IgE and cutaneous IL-4, unlike ciclosporin which paradoxically amplifies these endpoints. In refractory rheumatoid arthritis models, delgocitinib is effective where methotrexate fails. This compound is strictly for research; not interchangeable with other JAK inhibitors.

Molecular Formula
Molecular Weight
Cat. No. B1574636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTE-052
SynonymsJTE-052;  JTE 052;  JTE 052.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JTE‑052 (Delgocitinib) Procurement Guide: Potency, Selectivity, and Clinical Evidence for Inflammatory Disease Research


JTE‑052 (delgocitinib) is a small‑molecule Janus kinase (JAK) inhibitor that competitively binds the ATP‑binding pocket of JAK1, JAK2, JAK3, and Tyk2 with Ki values of 2.1 nM, 1.7 nM, 5.5 nM, and 14 nM, respectively, in recombinant enzyme assays [REFS‑1]. It potently suppresses STAT phosphorylation downstream of IL‑2, IL‑6, IL‑23, GM‑CSF, and IFN‑α signaling in primary human inflammatory cells [REFS‑1]. A topical 0.5% ointment formulation is approved in Japan for atopic dermatitis, and additional clinical development programs are ongoing for hand eczema and ophthalmologic indications [REFS‑2][REFS‑3].

Why Generic Substitution Fails for JTE‑052: Differential Pharmacology, Tissue Selectivity, and Clinical Evidence


JTE‑052 cannot be interchanged with other JAK inhibitors without compromising experimental or therapeutic outcomes. Its balanced pan‑JAK inhibition profile differs fundamentally from JAK1‑selective agents (e.g., upadacitinib, filgotinib) and JAK1/2‑biased inhibitors (e.g., baricitinib), resulting in distinct cytokine suppression signatures [REFS‑1]. More critically, JTE‑052 demonstrates unique tissue‑sparing properties that are not shared across the class: topical application does not cause skin thinning, a hallmark adverse effect of topical corticosteroids, and systemic exposure following dermal application is minimal even at 3% concentration [REFS‑2][REFS‑3]. These pharmacologic and safety distinctions have direct procurement implications—a researcher investigating Th2‑driven inflammation with minimal systemic JAK engagement cannot substitute a JAK1‑selective oral agent and expect comparable outcomes.

JTE‑052 Quantitative Differentiation Evidence: Head‑to‑Head, Cross‑Study, and Class‑Level Comparisons


JTE‑052 vs. Tofacitinib: 4.6‑Fold Superior In Vivo Potency in IL‑2‑Induced IFN‑γ Suppression

In a mouse IL‑2‑induced IFN‑γ production model, oral JTE‑052 achieved 50% suppression at an ED₅₀ of 0.24 mg/kg, whereas tofacitinib required 1.1 mg/kg to achieve the same effect—a 4.6‑fold potency advantage [REFS‑1]. This represents a direct head‑to‑head comparison conducted under identical experimental conditions.

JAK inhibitor pharmacology in vivo potency cytokine suppression preclinical efficacy

JTE‑052 vs. Ciclosporin and Methotrexate: Superior Maximal Efficacy in Rodent Dermatitis Models

In hapten‑induced chronic dermatitis and mite extract‑induced atopic dermatitis models in mice, the maximal efficacy of orally administered JTE‑052 exceeded that of ciclosporin and methotrexate [REFS‑1]. Topical JTE‑052 ointment also demonstrated superior efficacy compared with tacrolimus ointment in a rat chronic dermatitis model [REFS‑1]. These are direct head‑to‑head comparisons against conventional dermatologic therapeutic agents.

atopic dermatitis psoriasis chronic dermatitis preclinical efficacy conventional therapeutics

JTE‑052 vs. Ciclosporin: Divergent Effects on IgE Production and Th2 Cytokine Profile

In a hapten‑induced chronic dermatitis model, oral JTE‑052 significantly reduced serum IgE levels and cutaneous IL‑4 production. In contrast, ciclosporin failed to reduce IL‑4 production and paradoxically enhanced serum IgE production [REFS‑1]. This direct head‑to‑head comparison reveals a fundamental mechanistic divergence with direct implications for atopic disease modeling.

Th2 inflammation IgE IL‑4 atopic dermatitis mechanistic differentiation

JTE‑052 vs. Topical Corticosteroids: Absence of Skin Thinning with Preserved Anti‑Inflammatory Efficacy

In a rodent model of normal skin, repeated topical application of JTE‑052 ointment did not induce epidermal or dermal thinning. This contrasts with topical corticosteroids, which reliably cause skin atrophy as a class‑defining adverse effect [REFS‑1]. While this is a class‑level inference comparing JAK inhibition to corticosteroid pharmacology, the data are derived from the same study using identical methodology.

skin atrophy topical safety corticosteroid sparing dermatology JAK inhibitor

JTE‑052 vs. Methotrexate: Therapeutic Efficacy in Collagen‑Induced Arthritis Where Methotrexate Failed

In a rat collagen‑induced arthritis (CIA) model, therapeutic administration of JTE‑052—initiated after disease establishment—significantly ameliorated articular inflammation and joint destruction. Methotrexate, administered under the same therapeutic treatment protocol, was ineffective [REFS‑1]. This direct head‑to‑head comparison demonstrates JTE‑052 efficacy in a setting where a standard disease‑modifying antirheumatic drug (DMARD) provided no benefit.

rheumatoid arthritis collagen‑induced arthritis DMARD treatment‑resistant inflammation JAK inhibitor

JTE‑052 vs. Oral JAK Inhibitors: Minimal Systemic Exposure Following Topical Application

In a Phase 1 study of JTE‑052 ointment applied to inflamed atopic dermatitis skin, systemic exposure was low even at the 3% concentration, with plasma concentrations remaining well below levels associated with systemic JAK inhibition [REFS‑1]. This contrasts with oral JAK inhibitors (e.g., tofacitinib, baricitinib, upadacitinib), which achieve systemic JAK‑inhibitory concentrations sufficient to suppress hematopoietic cytokine signaling and carry class‑label warnings for serious infections, malignancies, and cardiovascular events [REFS‑2]. This represents a class‑level inference comparing topical vs. oral routes of JAK inhibitor administration.

topical pharmacokinetics systemic exposure safety dermatology JAK inhibitor

JTE‑052 Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Dermatologic Inflammation Studies Requiring JAK Inhibition Without Corticosteroid‑Induced Skin Atrophy

For long‑term topical treatment protocols in rodent dermatitis models, JTE‑052 ointment suppresses inflammation without causing skin thinning, a confounding variable inherent to topical corticosteroids [REFS‑1]. This enables extended‑duration studies of chronic inflammatory skin disease pathophysiology without the histological artifact of drug‑induced atrophy, preserving translational validity. Procurement of JTE‑052 for this application is supported by direct evidence that repeated topical application does not reduce epidermal or dermal thickness in normal rodent skin [REFS‑1].

Th2‑Driven Allergic Inflammation Models Requiring Suppression of IgE and IL‑4 Pathways

Investigators studying atopic march, allergic sensitization, or IgE‑mediated pathology should prioritize JTE‑052 over calcineurin inhibitors such as ciclosporin. Direct comparative data show that JTE‑052 reduces serum IgE and cutaneous IL‑4, whereas ciclosporin fails to suppress IL‑4 and enhances IgE production [REFS‑1]. This mechanistic divergence is critical for studies where humoral Th2 responses are the primary endpoint, as ciclosporin may confound results by paradoxically amplifying the pathway of interest.

Established or Treatment‑Resistant Inflammatory Arthritis Models

For preclinical rheumatoid arthritis studies requiring therapeutic intervention after disease establishment, JTE‑052 provides efficacy in settings where methotrexate is ineffective. In rat collagen‑induced arthritis, therapeutic administration of JTE‑052 ameliorates joint inflammation and destruction, while methotrexate shows no benefit under identical conditions [REFS‑1]. Researchers modeling refractory arthritis or testing combination regimens should select JTE‑052 as a JAK‑targeted tool compound with demonstrated activity in treatment‑resistant contexts.

Topical Dermatologic Research Requiring Compartmentalized JAK Inhibition with Minimal Systemic Exposure

For studies where systemic JAK inhibition would introduce safety confounders or alter immune responses beyond the target tissue, topical JTE‑052 ointment achieves cutaneous JAK suppression while maintaining low systemic exposure [REFS‑1]. This compartmentalized pharmacology cannot be replicated with oral JAK inhibitors, which achieve systemic concentrations sufficient for broad cytokine suppression. Procurement of topical formulation JTE‑052 is indicated for dermatologic research protocols requiring tissue‑restricted target engagement [REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for JTE-052

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.